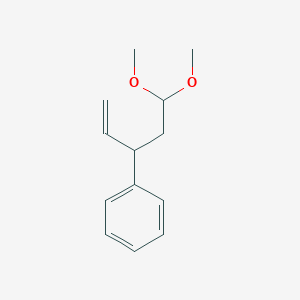
(5,5-Dimethoxypent-1-en-3-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5-Dimethoxypent-1-en-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a 5,5-dimethoxypent-1-en-3-yl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethoxypent-1-en-3-yl)benzene typically involves the reaction of benzene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 5,5-dimethoxypent-1-en-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethoxypent-1-en-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Concentrated nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂) with catalysts like iron (Fe) or aluminum chloride (AlCl₃)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitrobenzene, halobenzene, sulfonated benzene derivatives
Scientific Research Applications
(5,5-Dimethoxypent-1-en-3-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (5,5-Dimethoxypent-1-en-3-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the 5,5-dimethoxypent-1-en-3-yl group can influence the reactivity and selectivity of these reactions by donating or withdrawing electrons through inductive and resonance effects .
Comparison with Similar Compounds
Similar Compounds
Toluene: A simple benzene derivative with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Anisole: Benzene with a methoxy group.
Uniqueness
(5,5-Dimethoxypent-1-en-3-yl)benzene is unique due to the presence of the 5,5-dimethoxypent-1-en-3-yl group, which imparts distinct chemical properties and reactivity compared to simpler benzene derivatives.
Properties
CAS No. |
51758-21-5 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5,5-dimethoxypent-1-en-3-ylbenzene |
InChI |
InChI=1S/C13H18O2/c1-4-11(10-13(14-2)15-3)12-8-6-5-7-9-12/h4-9,11,13H,1,10H2,2-3H3 |
InChI Key |
ZIJQBRWQRGNPAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(C=C)C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


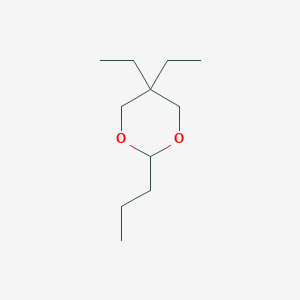

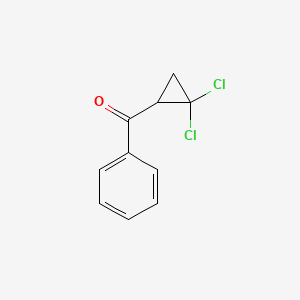



![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)


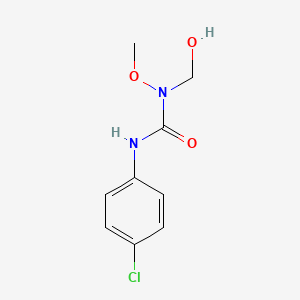
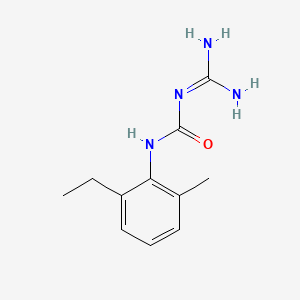
![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)
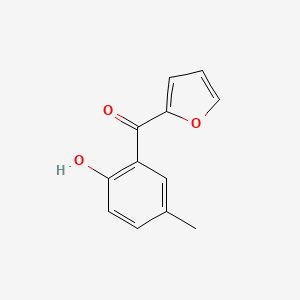
![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)
